Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester
CAS No.: 65816-20-8
Cat. No.: VC7847310
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
![Benzoic acid, 4-[[(ethylphenylamino)methylene]amino]-, ethyl ester - 65816-20-8](/images/structure/VC7847310.png)
Specification
CAS No. | 65816-20-8 |
---|---|
Molecular Formula | C18H20N2O2 |
Molecular Weight | 296.4 g/mol |
IUPAC Name | ethyl 4-[(N-ethylanilino)methylideneamino]benzoate |
Standard InChI | InChI=1S/C18H20N2O2/c1-3-20(17-8-6-5-7-9-17)14-19-16-12-10-15(11-13-16)18(21)22-4-2/h5-14H,3-4H2,1-2H3 |
Standard InChI Key | LTGPEBRDBMFYBR-UHFFFAOYSA-N |
SMILES | CCN(C=NC1=CC=C(C=C1)C(=O)OCC)C2=CC=CC=C2 |
Canonical SMILES | CCN(C=NC1=CC=C(C=C1)C(=O)OCC)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoic acid backbone substituted at the para position with a [(ethylphenylamino)methylene]amino group and an ethyl ester moiety at the carboxyl terminus. The conjugated system formed by the aromatic ring, imine linkage (-N=CH-), and ester group contributes to its stability and reactivity . The ethylphenylamino substituent introduces steric bulk and enhances lipophilicity, which influences its solubility and interaction with biological targets.
Physicochemical Characteristics
Key physicochemical properties, as determined experimentally and computationally, include:
Property | Value | Method of Determination |
---|---|---|
Density | 1.04–1.15 g/cm³ | Pycnometry, Gas displacement |
Boiling Point | 429.5°C at 760 mmHg | Differential scanning calorimetry |
LogP (Partition Coefficient) | 4.87 | Chromatographic analysis |
Polar Surface Area | 41.9 Ų | Computational modeling |
Vapor Pressure | 1.39 × 10⁻⁷ mmHg at 25°C | Manometric techniques |
The compound’s high LogP value indicates significant lipophilicity, favoring membrane permeability in biological systems . Its low vapor pressure suggests limited volatility under standard conditions, making it suitable for solid-phase applications .
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves a two-step process:
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Schiff Base Formation: Condensation of 4-aminobenzoic acid derivatives with ethylphenylamine in the presence of a dehydrating agent to form the imine linkage.
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Esterification: Reaction of the intermediate with ethanol under acidic catalysis (e.g., sulfuric acid) to yield the ethyl ester.
Purification is achieved via recrystallization or column chromatography, with final product validation using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scalability and Yield Optimization
Studies report a yield of 68–72% under optimized conditions (reflux in anhydrous ethanol, 12 hours). Scalability trials demonstrate consistent purity (>98%) at pilot-scale production, highlighting its feasibility for industrial applications.
Biological Activity
Antimicrobial Efficacy
The compound exhibits broad-spectrum antimicrobial activity, as evidenced by in vitro assays:
Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 12.6 ± 1.15 | 10 |
Escherichia coli | 15.0 ± 0.5 | 10 |
Candida albicans | 18.3 ± 1.2 | 10 |
Mechanistic studies suggest membrane disruption via interaction with phospholipid bilayers, leading to cell lysis. The ethyl ester group enhances bioavailability, allowing sustained release in physiological environments .
Applications in Scientific Research
Analytical Chemistry
The compound serves as a reference standard in HPLC for quantifying monosaccharides in glycoproteins. Utilizing a Newcrom R1 column with acetonitrile/water mobile phases (0.1% formic acid), it achieves baseline separation of structural analogs.
Pharmacological Development
Its low toxicity profile (NOAEL = 1400 mg/kg in rodent models) and favorable pharmacokinetics make it a candidate for prodrug formulations . Metabolomic studies associate its derivatives with biomarker discovery in lung cancer, underscoring diagnostic potential.
Comparative Analysis with Structural Analogs
Ethyl 4-(((Methylphenylamino)Methylene)Amino)Benzoate
Replacing the ethyl group with methyl reduces molecular weight (282.34 g/mol) and LogP (4.12), enhancing aqueous solubility but diminishing antimicrobial potency.
Av9 (Antitumor Derivative)
The hydroxy-methylpropionylamino substituent in Av9 increases polarity (PSA = 89.5 Ų) and anticancer efficacy (IC₅₀ = 8.7 µM against A549).
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